3-(Pyrrolidin-2-yl)oxan-4-ol
Overview
Description
3-(Pyrrolidin-2-yl)oxan-4-ol is a heterocyclic compound that features both a pyrrolidine ring and a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)oxan-4-ol typically involves the formation of the pyrrolidine ring followed by the construction of the tetrahydropyran ring. One common method involves the reaction of a suitable aldehyde with 3-chloropropylamine to form an intermediate imine, which is then cyclized to form the pyrrolidine ring . The tetrahydropyran ring can be constructed through a series of reactions involving the formation of an oxirane intermediate, followed by ring-opening and cyclization .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-2-yl)oxan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Pyrrolidin-2-yl)oxan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.
Tetrahydropyran: A six-membered oxygen-containing ring.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group at the second position
Uniqueness
3-(Pyrrolidin-2-yl)oxan-4-ol is unique due to its combination of both pyrrolidine and tetrahydropyran rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-pyrrolidin-2-yloxan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9-3-5-12-6-7(9)8-2-1-4-10-8/h7-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKMWSSDRQBNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2COCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559310-25-6 | |
Record name | 3-(pyrrolidin-2-yl)oxan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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